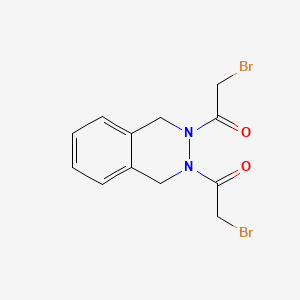
1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is a complex organic compound that features a phthalazine core with two bromoethanone substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) typically involves the reaction of phthalhydrazide with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phthalhydrazide and bromoacetyl bromide.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Phthalhydrazide is dissolved in the solvent, and bromoacetyl bromide is added dropwise with constant stirring. The reaction mixture is then heated to a specific temperature, typically around 50-60°C, and maintained for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is well-documented, industrial-scale production may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of large-scale purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The presence of reactive bromo groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Cyclized Products: Cyclization reactions can yield a range of heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromoethanone groups can form covalent bonds with nucleophilic residues in proteins, thereby altering their function. The phthalazine core may also play a role in binding to specific molecular targets, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: A related compound with a similar phthalazine core but lacking the bromoethanone substituents.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A compound with a perfluoropropane linker and similar phthalazine structure.
Uniqueness
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is unique due to the presence of two reactive bromoethanone groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the synthesis of novel molecules and exploration of new chemical and biological activities.
Eigenschaften
CAS-Nummer |
80271-35-8 |
|---|---|
Molekularformel |
C12H12Br2N2O2 |
Molekulargewicht |
376.04 g/mol |
IUPAC-Name |
2-bromo-1-[3-(2-bromoacetyl)-1,4-dihydrophthalazin-2-yl]ethanone |
InChI |
InChI=1S/C12H12Br2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2 |
InChI-Schlüssel |
PFLPJGRRVWQVMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN(N1C(=O)CBr)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


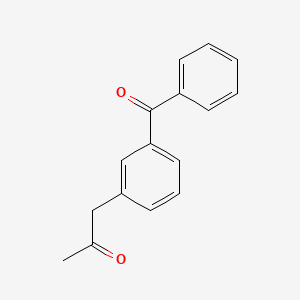
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
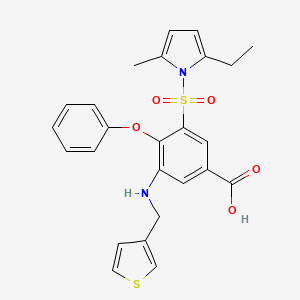
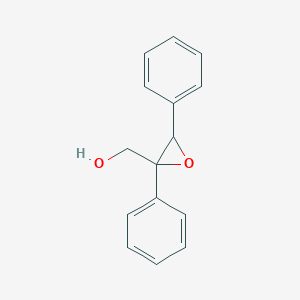
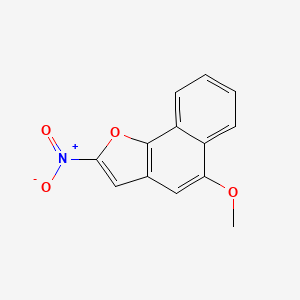
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
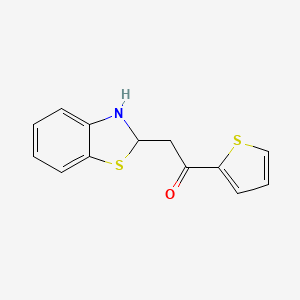
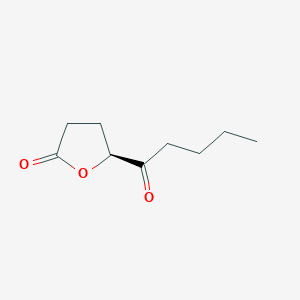
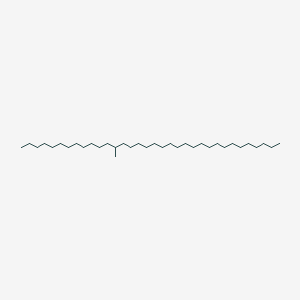
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
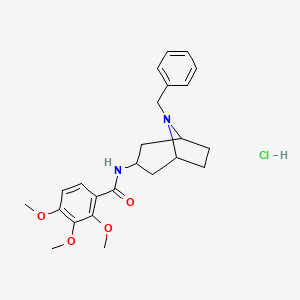
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)
